Acetamide, 2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- is a complex organic compound notable for its intricate molecular structure and potential applications across various scientific disciplines. This compound integrates a quinazoline ring, a furan moiety, and a cyclopentyl group, making it a subject of interest in fields such as medicinal chemistry, biology, and materials science. The chemical formula for this compound is , with a molecular weight of approximately 395.5 g/mol .
The synthesis of Acetamide, 2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- typically involves several key steps:
Each reaction step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Reagents commonly used in these synthetic pathways include:
The synthesis pathway may also involve purification techniques like chromatography to isolate the final product from by-products .
The molecular structure of Acetamide, 2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- features:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2-[2-(2-cyclopentylethyl)quinazolin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
| InChI | InChI=1S/C22H25N3O2S/c26... |
| InChI Key | WYAYVUNMFBDYCY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)CCC2=NC3=CC=CC=C3C(=N2)SCC(=O)NCC4=CC=CO4 |
This structural complexity contributes to its unique chemical properties and potential interactions with biological targets .
Acetamide, 2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- can undergo various chemical reactions:
The specific outcomes of these reactions depend on the reagents and conditions employed. For instance:
Careful control of reaction parameters is essential to achieve desired products efficiently .
The mechanism of action for Acetamide, 2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways critical for various cellular processes.
For example:
Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound in treating diseases like cancer and inflammatory disorders .
Acetamide, 2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- exhibits several notable physical properties:
Chemical properties include:
Relevant data indicates that this compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions .
Acetamide, 2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- has several significant applications:
This compound's unique structural features make it an important candidate for further research in medicinal chemistry and drug discovery initiatives.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2